3-Bromo-2-methylbenzonitrile

Description

Contextualization within Benzonitrile (B105546) Chemistry

Benzonitrile, a simple aromatic organic compound with the chemical formula C₆H₅(CN), consists of a benzene (B151609) ring attached to a nitrile group. nih.gov This structural motif is the parent compound for a large class of derivatives known as benzonitriles. These compounds are of significant interest in organic chemistry due to the versatile reactivity of the nitrile group and the diverse effects of substituents on the benzene ring. google.comgoogle.com The nitrile functional group can participate in various chemical transformations, serving as a precursor to amines, amides, carboxylic acids, and a variety of heterocyclic systems. google.comgoogle.com

Significance and Research Trajectory of 3-Bromo-2-methylbenzonitrile

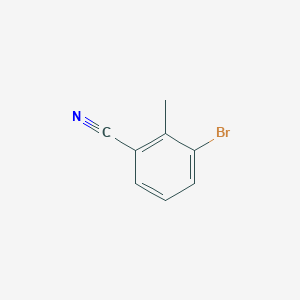

This compound is a disubstituted benzonitrile derivative featuring a bromine atom at the 3-position and a methyl group at the 2-position of the benzene ring. nih.gov This specific arrangement of functional groups imparts a unique set of properties and reactivity patterns that have made it a valuable building block in synthetic organic chemistry. The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are fundamental for the construction of more complex molecular architectures. nih.gov

The methyl group, situated ortho to the nitrile, introduces steric and electronic effects that can influence the reactivity of both the nitrile group and the adjacent bromine atom. Research has shown that the methylbenzonitrile scaffold is beneficial for achieving potent inhibitory activity in certain biological targets. nih.gov For instance, derivatives of this compound have been investigated as intermediates in the synthesis of dual A₂A/A₂B adenosine (B11128) receptor antagonists, which have potential applications in cancer immunotherapy. nih.govresearchgate.net The strategic placement of the bromo and methyl groups allows for sequential and site-selective modifications, making this compound a versatile intermediate for creating libraries of compounds for drug discovery and materials science research. nih.gov

Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₆BrN | nih.govcookechem.comcymitquimica.comhongglory.com |

| Molecular Weight | 196.04 g/mol | nih.govcookechem.com |

| Melting Point | 44-45 °C | cookechem.com |

| Boiling Point (Predicted) | 247.5±20.0 °C | cookechem.com |

| Density (Predicted) | 1.51±0.1 g/cm³ | cookechem.com |

| CAS Number | 52780-15-1 | nih.govcookechem.comcymitquimica.comsynquestlabs.com |

| InChIKey | VJMRAGHVKBZNAF-UHFFFAOYSA-N | nih.govcookechem.comcymitquimica.comuni.lu |

Research Findings on this compound

Synthesis and Reactivity:

This compound is a key intermediate in the synthesis of various organic compounds. It can be synthesized and utilized in several important reactions:

Grignard Reaction: It reacts with Grignard reagents, such as methylmagnesium bromide, to form ketones like 3'-bromo-2'-methylacetophenone. chemicalbook.com

Suzuki Coupling: It undergoes Suzuki coupling reactions with bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst to introduce a boronic ester group, which can then be used in further cross-coupling reactions. nih.govresearchgate.net This is a crucial step in the synthesis of complex molecules like dual A₂A/A₂B adenosine receptor antagonists. nih.govresearchgate.net

Sonogashira Cross-Coupling: The bromo group allows for Sonogashira cross-coupling reactions with terminal alkynes, such as trimethylsilylacetylene, to form new carbon-carbon bonds. nih.gov

Structural and Spectroscopic Studies:

Theoretical studies using Density Functional Theory (DFT) have been employed to understand the structural and vibrational properties of related substituted benzonitriles. ijrte.orgresearchgate.netorientjchem.orgresearchgate.net These studies provide insights into bond lengths, bond angles, and vibrational frequencies. For example, in a related compound, 3-bromo-4-methylbenzonitrile, the C-Br bond length is noted to be longer than the C-C bonds, which is a common feature influencing intramolecular interactions and molecular stability. ijrte.org Vibrational analysis of similar molecules helps in assigning the characteristic frequencies for functional groups like C-Br and C≡N. ijrte.orgorientjchem.org

Applications in Medicinal Chemistry:

The this compound moiety is a significant pharmacophore in the design of bioactive molecules. Its derivatives have been explored for their potential as:

Adenosine Receptor Antagonists: As mentioned, it is a key building block for synthesizing dual A₂A/A₂B adenosine receptor antagonists. nih.govresearchgate.net These antagonists are of interest for their potential in cancer immunotherapy by modulating the immune response in the tumor microenvironment. nih.gov The methylbenzonitrile structure has been shown to be beneficial for potent inhibitory activity on the A₂B adenosine receptor. nih.gov

Inhibitors of the Renal Outer Medullary Potassium (ROMK) Channel: Derivatives of this compound have been investigated as potential inhibitors of the ROMK channel, which are being studied for the treatment of cardiovascular diseases like hypertension. google.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-bromo-2-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN/c1-6-7(5-10)3-2-4-8(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJMRAGHVKBZNAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20634023 | |

| Record name | 3-Bromo-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52780-15-1 | |

| Record name | 3-Bromo-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-methylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Synthesis of 3 Bromo 2 Methylbenzonitrile

Established Synthetic Routes to 3-Bromo-2-methylbenzonitrile

Synthesis from Related Benzonitrile (B105546) Precursors

One of the most common and effective methods for the introduction of a bromine atom at the 3-position of the 2-methylbenzonitrile scaffold is through the Sandmeyer reaction. nih.gov This classical transformation involves the diazotization of an amino group, followed by its displacement with a bromide ion, typically using a copper(I) bromide catalyst.

The logical precursor for this synthesis is 2-amino-3-methylbenzonitrile (B1366670) . The synthesis proceeds in two main steps:

Diazotization: The amino group of 2-amino-3-methylbenzonitrile is converted into a diazonium salt by treatment with a source of nitrous acid, such as sodium nitrite, in the presence of a strong acid like hydrobromic acid at low temperatures (typically 0-5 °C).

Sandmeyer Reaction: The resulting diazonium salt is then reacted with a solution of copper(I) bromide (CuBr) in hydrobromic acid. This facilitates the displacement of the diazonium group by a bromine atom, yielding this compound.

The Sandmeyer reaction is a versatile and reliable method for introducing a variety of functional groups onto an aromatic ring and is a cornerstone in the synthesis of aryl halides. nih.gov

| Precursor | Reagents | Key Transformation |

| 2-Amino-3-methylbenzonitrile | 1. NaNO₂, HBr | Diazotization |

| 2. CuBr, HBr | Sandmeyer Bromination |

Bromination Strategies for 2-Methylbenzonitrile Derivatives

Direct bromination of 2-methylbenzonitrile presents a more direct, yet challenging, route to this compound. The primary challenge lies in controlling the regioselectivity of the electrophilic aromatic substitution reaction. The methyl and cyano groups on the benzene (B151609) ring direct incoming electrophiles to different positions. The methyl group is an ortho-, para-director, while the cyano group is a meta-director.

To achieve the desired 3-bromo substitution, which is meta to the cyano group and ortho to the methyl group, careful selection of brominating agents and reaction conditions is crucial. Common brominating agents include molecular bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). However, this can often lead to a mixture of isomers, including 5-bromo-2-methylbenzonitrile, and polybrominated products.

Achieving high regioselectivity for the 3-bromo isomer often requires exploring alternative brominating systems or employing substrates with other directing groups that can be later converted to the desired functionality. The development of regioselective bromination methods for aromatic compounds remains an active area of research. researchgate.netnih.gov

Advanced Synthetic Approaches

Catalytic Methods in this compound Synthesis

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of this compound and its derivatives can benefit from such advanced approaches.

While not a direct synthesis of this compound itself, this compound is a valuable precursor for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. In a Suzuki reaction, an organoboron compound is coupled with an organohalide in the presence of a palladium catalyst and a base.

For instance, this compound can be coupled with various boronic acids or their esters to form a wide range of biaryl compounds and other complex structures. The general scheme for such a transformation is as follows:

This compound + R-B(OH)₂ → (in the presence of a Pd catalyst and base) → 3-R-2-methylbenzonitrile

Where 'R' can be a variety of organic substituents. This highlights the utility of this compound as a building block in medicinal chemistry and materials science.

Conversely, palladium-catalyzed cyanation reactions can be used to synthesize benzonitriles from the corresponding aryl bromides. researchgate.net This suggests a potential, albeit less direct, route where a suitably substituted brominated precursor could be cyanated in a palladium-catalyzed reaction to yield the target molecule.

Beyond palladium, other transition metals can play a role in the synthesis and transformation of substituted benzonitriles. For example, copper-catalyzed cyanation reactions are well-established methods for converting aryl halides to nitriles. While the Sandmeyer reaction utilizes stoichiometric copper salts, catalytic versions of the Rosenmund-von Braun reaction have been developed.

Furthermore, recent advances have explored the use of various transition metals in C-H activation and functionalization reactions. While specific examples for the direct synthesis of this compound via these methods are not yet prevalent in the literature, the field of transition-metal catalysis offers promising avenues for the development of novel and more efficient synthetic routes to this and other substituted aromatic compounds.

Stereoselective Synthesis and Chiral Induction in Analogue Preparation

While this compound itself is achiral, the synthesis of its chiral analogues, where chirality may arise from the introduction of stereocenters on substituents or from atropisomerism, is a significant area of interest. The development of stereoselective synthetic methods allows for the preparation of enantiomerically enriched compounds, which is crucial for applications in pharmacology and materials with specific optical properties.

One prominent strategy for inducing chirality in analogues of this compound is through catalytic atroposelective synthesis. This approach is particularly relevant for biaryl analogues. Research has demonstrated the use of N-heterocyclic carbenes (NHCs) as organocatalysts in the dynamic kinetic resolution of racemic 2-arylbenzaldehydes to produce axially chiral benzonitriles with high enantioselectivity. researchgate.net In this type of reaction, the NHC catalyst facilitates the conversion of a racemic starting material into a single, or predominantly single, enantiomer of the product. The stereochemistry is determined during the rate-determining and stereo-determining step, which can be the loss of a sulfinate group. researchgate.net This methodology could be adapted for the synthesis of chiral biaryl analogues of this compound.

Another approach to installing chirality is the enantioselective functionalization of a prochiral center. For instance, copper-catalyzed radical relay reactions have been employed for the enantioselective cyanation of benzylic C–H bonds. nih.gov This method allows for the introduction of a nitrile group at a benzylic position with high enantioselectivity. While this is not a direct synthesis of a this compound analogue with a chiral center on the ring, it demonstrates a powerful technique for creating chiral nitrile-containing molecules that could be structurally related. The reaction's site-selectivity is influenced by both steric and electronic factors. nih.gov

The following table summarizes key aspects of these stereoselective methodologies applicable to the synthesis of chiral analogues:

| Methodology | Catalyst/Reagent | Type of Chirality | Key Features |

| Atroposelective Synthesis | N-Heterocyclic Carbene (NHC) | Axial Chirality (Atropisomerism) | Dynamic kinetic resolution of racemic precursors. researchgate.net |

| Enantioselective C-H Cyanation | Copper Catalyst | Point Chirality | Radical relay mechanism for cyanation of benzylic C-H bonds. nih.gov |

These examples underscore the potential for creating a diverse range of chiral analogues of this compound by employing modern asymmetric catalytic methods.

Continuous-Flow Synthesis of this compound and Analogues

Continuous-flow synthesis has emerged as a powerful technology in chemical manufacturing, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The synthesis of this compound and its analogues can benefit significantly from the implementation of flow chemistry.

A key area where flow chemistry has been applied to nitrile synthesis is in the development of cyanide-free methods. This is particularly important due to the high toxicity of cyanide reagents. One such method is the van Leusen reaction, which has been successfully adapted to a continuous-flow process for the synthesis of aryl nitriles from ketones using p-toluenesulfonylmethyl isocyanide (TosMIC) as a cyanide-free precursor. This process is rapid, with residence times as short as 1.5 minutes, and scalable.

Another significant advancement in the continuous-flow synthesis of nitriles is the direct conversion of carboxylic acids. This can be achieved through an acid-nitrile exchange reaction with acetonitrile (B52724) under high-temperature and high-pressure conditions, often in its supercritical state. This catalyst-free method simplifies the workup procedure, which typically involves solvent evaporation and extraction.

The table below outlines some continuous-flow methodologies relevant to the synthesis of benzonitriles:

| Reaction Type | Key Reagents | Advantages of Flow Chemistry |

| van Leusen Reaction | Ketone, TosMIC, Base | Cyanide-free, rapid reaction times, scalability. |

| Acid-Nitrile Exchange | Carboxylic Acid, Acetonitrile | Catalyst-free, simplified workup. |

While a specific continuous-flow synthesis for this compound has not been detailed in the reviewed literature, the principles and methodologies described for other benzonitriles are directly applicable. The conversion of a corresponding substituted benzoic acid or ketone under flow conditions would be a viable and advantageous route to this compound and its analogues.

Purification and Isolation Techniques in Synthesis Research

The purification and isolation of this compound and its analogues from reaction mixtures are critical steps to ensure the high purity required for subsequent applications. A combination of techniques is often employed, tailored to the specific physical and chemical properties of the target compound and the impurities present.

Recrystallization is a common and effective method for purifying solid compounds like many substituted benzonitriles. The choice of solvent is crucial and is guided by the principle that the compound should be highly soluble in the hot solvent and sparingly soluble at room temperature or below. mt.com For halogenated aromatic compounds, solvents such as ethanol, methanol, or mixtures of hexanes and ethyl acetate (B1210297) can be effective. rochester.edu The presence of functional groups like nitrile and methyl on the aromatic ring influences the polarity and thus the choice of an appropriate recrystallization solvent. rochester.edu

Distillation , particularly vacuum distillation, is suitable for the purification of liquid benzonitriles or those with relatively low melting points. This technique separates compounds based on differences in their boiling points. For instance, benzonitrile itself can be dried and distilled under reduced pressure to achieve high purity.

Chromatography is a versatile purification technique that can be applied to a wide range of substituted benzonitriles.

Column Chromatography: This is a standard method for the separation of compounds on a preparative scale. Silica gel is a common stationary phase, and the mobile phase is a solvent or a mixture of solvents chosen to achieve optimal separation of the target compound from byproducts and unreacted starting materials.

High-Performance Liquid Chromatography (HPLC): For the separation of isomers, such as positional isomers of substituted benzonitriles, HPLC is a powerful tool. chromforum.orgrotachrom.com Reversed-phase columns with polar-embedded phases can be particularly effective for separating isomers with similar polarities. chromforum.org Chiral HPLC, using chiral stationary phases, is indispensable for the separation of enantiomers of chiral analogues.

Extraction is frequently used as an initial purification step to separate the desired product from a reaction mixture. For example, after a synthesis, the reaction mixture can be diluted with an organic solvent and washed with aqueous solutions to remove inorganic salts and other water-soluble impurities. The choice of extraction solvent is critical and is based on the solubility of the target compound.

The following table provides a summary of purification techniques applicable to substituted benzonitriles:

| Technique | Principle of Separation | Application |

| Recrystallization | Differential solubility in a solvent at different temperatures. mt.com | Purification of solid compounds. |

| Distillation | Differences in boiling points. | Purification of liquid compounds or low-melting solids. |

| Column Chromatography | Differential adsorption on a stationary phase. | General preparative purification. |

| HPLC | Differential partitioning between a stationary and a mobile phase under high pressure. | Separation of isomers and enantiomers. chromforum.orgrotachrom.com |

| Extraction | Differential solubility in immiscible liquids. | Initial workup and removal of water-soluble impurities. |

The selection of the most appropriate purification strategy depends on the scale of the synthesis, the physical state of the product, and the nature of the impurities. A combination of these techniques is often necessary to obtain this compound and its analogues in high purity.

Reactivity and Reaction Mechanisms of 3 Bromo 2 Methylbenzonitrile

General Reactivity Profile of Benzonitriles with Halogen and Methyl Substituents

The reactivity of 3-Bromo-2-methylbenzonitrile is a composite of the electronic influences of its substituents on the benzene (B151609) ring. The nitrile (-CN) group is strongly electron-withdrawing and deactivating towards electrophilic aromatic substitution due to both inductive and resonance effects. Conversely, the methyl (-CH₃) group is weakly electron-donating and activating. The bromine (-Br) atom exerts a dual electronic effect: it is deactivating due to its electron-withdrawing inductive effect but is ortho, para-directing for electrophilic substitution because of its electron-donating resonance effect.

The carbon atom of the nitrile group is inherently electrophilic, a characteristic that is amplified by the electronegativity of the nitrogen atom. This electrophilicity makes the nitrile group susceptible to attack by nucleophiles. libretexts.orglibretexts.org The presence of electron-withdrawing groups on the aromatic ring can further enhance the reactivity of the nitrile moiety by decreasing the electron density at the cyano carbon. nih.gov In this compound, the bromo and nitrile groups withdraw electron density from the ring, while the methyl group donates it. This complex electronic environment dictates the regioselectivity and rate of its various reactions. For instance, reactions targeting the aromatic ring, such as further halogenation or nitration, would be significantly influenced by the directing effects of the existing substituents.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on this compound can target two primary sites: the bromine-substituted carbon on the aromatic ring and the carbon atom of the nitrile group.

The direct displacement of a halogen from an aryl halide via nucleophilic aromatic substitution (SₙAr) is typically a challenging transformation. Such reactions generally require either the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex, or harsh reaction conditions. In this compound, the nitrile group is meta to the bromine atom, providing only weak activation for SₙAr.

Therefore, displacement of the bromine atom by common nucleophiles is not facile. However, under forcing conditions or with the use of highly reactive nucleophiles, substitution can sometimes be achieved. A more common and synthetically useful approach for replacing the aryl bromide is through transition metal-catalyzed reactions, which operate via different mechanisms than SₙAr and are discussed in the cross-coupling section. nih.govnih.gov Halogen displacement reactions are more commonly observed when a more reactive halogen displaces a less reactive one from a halide salt solution, a process not typically applicable to aryl halides under standard conditions. savemyexams.comsavemyexams.com

The nitrile group is a versatile functional group that undergoes a variety of nucleophilic additions. The electrophilic carbon of the C≡N triple bond is the site of attack. chemistrysteps.com

Hydrolysis: In the presence of strong acid or base and heat, the nitrile group can be hydrolyzed. The reaction proceeds through an amide intermediate to ultimately yield a carboxylic acid (2-methyl-3-carboxyphenylboronic acid). libretexts.org

Reduction: The nitrile group can be reduced to a primary amine (3-bromo-2-methylbenzylamine). A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation. The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon. libretexts.orgchemistrysteps.com

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile group. The initial reaction forms an imine salt intermediate, which upon acidic workup, hydrolyzes to a ketone. chemistrysteps.com For example, reacting this compound with a Grignard reagent like methylmagnesium bromide would yield 1-(3-bromo-2-methylphenyl)ethan-1-one after hydrolysis.

Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations for forming carbon-carbon bonds. mdpi.com The carbon-bromine bond is readily activated by palladium catalysts, making it the reactive site for these couplings. rsc.org

The Suzuki-Miyaura coupling is a versatile method for creating a carbon-carbon bond between an organohalide and an organoboron compound. musechem.com In this reaction, this compound can be coupled with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base. nih.govnih.gov

The catalytic cycle generally involves three key steps: libretexts.orgchemrxiv.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final biaryl product and regenerating the Pd(0) catalyst.

This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups, including the nitrile group present in the substrate. nih.gov

Table 1: Typical Components of a Suzuki-Miyaura Coupling Reaction

| Component | Role | Examples |

|---|---|---|

| Aryl Halide | Electrophile | This compound |

| Organoboron Reagent | Nucleophile | Phenylboronic acid, Vinylboronic acid |

| Palladium Catalyst | Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |

| Base | Activates Boronic Acid | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Reaction Medium | Toluene (B28343), Dioxane, DMF, Water/Organic Mixtures |

The Sonogashira coupling reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. libretexts.orgresearchgate.net This reaction is typically co-catalyzed by palladium and copper salts. wikipedia.orgorganic-chemistry.org this compound serves as the aryl halide partner, reacting with an alkyne to produce a substituted arylalkyne. acs.org

The widely accepted mechanism involves two interconnected catalytic cycles: researchgate.netwikipedia.org

Palladium Cycle: Similar to the Suzuki coupling, this cycle begins with the oxidative addition of the Pd(0) catalyst to the C-Br bond of this compound.

Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.

Transmetalation: The copper acetylide then transfers the alkyne group to the palladium(II) complex.

Reductive Elimination: The coupled product, an arylalkyne, is eliminated from the palladium center, which regenerates the active Pd(0) catalyst.

Recent advancements have also led to the development of copper-free Sonogashira protocols. wikipedia.orgpitt.edu

Table 2: Typical Components of a Sonogashira Cross-Coupling Reaction

| Component | Role | Examples |

|---|---|---|

| Aryl Halide | Electrophile | This compound |

| Terminal Alkyne | Nucleophile | Phenylacetylene, Trimethylsilylacetylene |

| Palladium Catalyst | Primary Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper(I) Salt | Co-catalyst | CuI |

| Base | Deprotonates Alkyne | Triethylamine (Et₃N), Diisopropylamine (DIPA) |

| Solvent | Reaction Medium | THF, DMF, Toluene |

Other Palladium-Catalyzed Coupling Reactions

The aryl bromide moiety of this compound is a key functional group for participating in various palladium-catalyzed cross-coupling reactions, which are fundamental methods for constructing carbon-carbon and carbon-heteroatom bonds. wikipedia.org While specific studies on this compound are not extensively documented in all contexts, its reactivity can be reliably inferred from reactions with close structural analogs like other bromobenzonitriles and bromopyridines. The primary reactions in this class include the Suzuki, Heck, and Sonogashira couplings. researchgate.net

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govnih.gov The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. Studies on the closely related 2-bromobenzonitrile (B47965) have shown its successful coupling with various arylboronic acids to produce biphenyl (B1667301) compounds in excellent yields. researchgate.net This indicates that this compound is a viable substrate for synthesizing substituted 2-methylbiphenyl-3-carbonitriles.

Mizoroki-Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, offering a powerful method for C-C bond formation. wikipedia.orgorganic-chemistry.org The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond, β-hydride elimination to release the product, and finally, reductive elimination to regenerate the catalyst. nih.govlibretexts.org Given the broad applicability of the Heck reaction to a wide range of aryl bromides, this compound is expected to react with alkenes like styrene (B11656) or acrylates to yield 2-methyl-3-vinylbenzonitrile derivatives. organic-chemistry.orgsemanticscholar.org

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne. organic-chemistry.org The process is typically co-catalyzed by palladium and copper(I) complexes in the presence of a base. organic-chemistry.orglibretexts.org The mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation with a Pd(II)-aryl intermediate generated from the oxidative addition of the aryl bromide. libretexts.org Reductive elimination then affords the arylalkyne product. The successful Sonogashira coupling of substrates like 2-amino-3-bromopyridines with various terminal alkynes demonstrates the utility of this reaction for bromo-substituted aromatic systems, suggesting that this compound would readily couple with alkynes to produce 3-alkynyl-2-methylbenzonitriles. scirp.orggelest.com

| Coupling Reaction | Reactant 2 Type | Typical Catalyst System | Expected Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 3-Aryl-2-methylbenzonitrile |

| Mizoroki-Heck | Alkene (e.g., Styrene) | Pd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 3-Alkenyl-2-methylbenzonitrile |

| Sonogashira | Terminal Alkyne | Pd(0)/Cu(I) co-catalyst, Base (e.g., Amine) | 3-Alkynyl-2-methylbenzonitrile |

Functional Group Transformations of Nitrile and Bromine Moieties

The nitrile and bromine groups in this compound can be selectively transformed into a variety of other functional groups, enhancing its utility as a synthetic intermediate.

Transformations of the Nitrile Group: The cyano group is a versatile precursor to several important functionalities.

Hydrolysis to Carboxylic Acid: Under acidic or basic aqueous conditions, the nitrile group can be hydrolyzed to a carboxylic acid. This reaction would convert this compound into 3-Bromo-2-methylbenzoic acid . innospk.com The synthesis of this specific acid is well-documented, confirming the feasibility of this transformation. chemicalbook.comsigmaaldrich.com

Reduction to Primary Amine: The nitrile group can be reduced to a primary amine using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This converts the -CN group to a -CH₂NH₂ group, yielding (3-bromo-2-methylphenyl)methanamine .

Conversion to Tetrazole: A significant transformation of the nitrile group is its conversion into a tetrazole ring via a [3+2] cycloaddition reaction with an azide (B81097) source, such as sodium azide (NaN₃) or trimethyltin (B158744) azide. google.com This reaction is often catalyzed by Lewis acids and is a common strategy in medicinal chemistry to produce bioisosteres of carboxylic acids. coagulation-factor-ii-thrombin-b-chain-fragment-homo-sapiens.comorganic-chemistry.org

Transformations of the Bromine Group: The aryl bromide can undergo reactions typical for this functional group, provided the conditions are compatible with the nitrile moiety.

Hydrolysis to Phenol: While direct hydrolysis of aryl halides is challenging, it can be achieved under harsh conditions (e.g., high temperature and pressure with strong base) or via copper-catalyzed methods. This would yield 3-hydroxy-2-methylbenzonitrile .

Lithium-Halogen Exchange: Treatment with organolithium reagents like n-butyllithium at low temperatures can replace the bromine atom with lithium. The resulting aryllithium species is a powerful nucleophile that can react with various electrophiles (e.g., CO₂ to form a carboxylic acid, aldehydes to form alcohols).

| Functional Group | Reaction | Typical Reagents | Product Functional Group |

|---|---|---|---|

| Nitrile (-CN) | Hydrolysis | H₃O⁺ or OH⁻/H₂O | Carboxylic Acid (-COOH) |

| Nitrile (-CN) | Reduction | LiAlH₄ or H₂/Catalyst | Primary Amine (-CH₂NH₂) |

| Nitrile (-CN) | Tetrazole Formation | NaN₃, Lewis Acid | Tetrazole Ring |

| Bromine (-Br) | Hydrolysis (Forced) | NaOH, high T/P or Cu catalyst | Phenol (-OH) |

| Bromine (-Br) | Lithium-Halogen Exchange | n-BuLi or t-BuLi | Aryllithium (-Li) |

Radical Reactions and Mechanistic Studies

The structure of this compound contains a benzylic methyl group, which is particularly susceptible to free radical reactions. Radical reactions are characterized by chain mechanisms involving initiation, propagation, and termination steps. rsc.org

A primary example of this reactivity is the radical bromination of the methyl group. This reaction is typically performed using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide, and light or heat. google.com The mechanism proceeds as follows:

Initiation: The initiator decomposes to form radicals, which then abstract a bromine atom from NBS to generate a bromine radical (Br•).

Propagation: The bromine radical abstracts a hydrogen atom from the benzylic methyl group of this compound. This is the rate-determining step and results in the formation of a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with a molecule of NBS to form the product, 3-bromo-2-(bromomethyl)benzonitrile , and a succinimidyl radical, which continues the chain.

Termination: The reaction ceases when two radicals combine.

The selectivity for the benzylic position is due to the stability of the intermediate benzylic radical, which is delocalized over the aromatic ring. youtube.com This transformation provides a route to further functionalize the methyl group.

Photochemical Reactions and Excited State Reactivity

The photochemical behavior of this compound is dictated by its two main chromophores: the brominated aromatic ring and the nitrile group. Upon absorption of UV light, the molecule is promoted to an electronic excited state, from which it can undergo several deactivation pathways, including chemical reactions.

For many brominated aromatic compounds, the primary photochemical reaction is the homolytic cleavage of the carbon-bromine (C-Br) bond. This cleavage generates an aryl radical and a bromine radical. In the presence of a hydrogen-donating solvent, the aryl radical can abstract a hydrogen atom to yield the debrominated product, 2-methylbenzonitrile.

Alternatively, photochemical conditions can be used to initiate the radical bromination of the benzylic methyl group, as described in the previous section. Irradiation with visible light can facilitate the homolysis of molecular bromine (Br₂) or the decomposition of radical initiators used with NBS, triggering the radical chain reaction. This approach is often used in flow chemistry to achieve efficient and scalable benzylic brominations.

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

While the nitrile group in this compound does not typically act as a 1,3-dipole itself, it is a crucial precursor for species that readily undergo [3+2] cycloaddition reactions. Furthermore, the nitrile triple bond can act as the dipolarophile in certain cycloadditions.

Formation of Tetrazoles: One of the most important [3+2] cycloaddition reactions involving nitriles is the formation of 5-substituted 1H-tetrazoles. In this reaction, the nitrile acts as the two-atom component (dipolarophile) and reacts with an azide ion (N₃⁻), which serves as the 1,3-dipole. The reaction is often facilitated by Lewis acids (e.g., Zn(OTf)₂) or Brønsted acids, which activate the nitrile group towards nucleophilic attack by the azide. organic-chemistry.org This reaction would convert this compound into 5-(3-bromo-2-methylphenyl)-1H-tetrazole .

Formation of Isoxazolines from Nitrile Oxides: The nitrile group can be oxidized to a nitrile oxide (-C≡N⁺-O⁻), which is a classic 1,3-dipole. This is typically achieved by the dehydrohalogenation of an intermediate hydroxamoyl halide, which can be formed from an aldoxime. Although this requires prior conversion of the nitrile, the resulting nitrile oxide derived from this compound could then react with various dipolarophiles (e.g., alkenes, alkynes) in a [3+2] cycloaddition to form substituted isoxazolines or isoxazoles. Studies on benzonitrile (B105546) oxide itself show it reacts readily with both electron-rich and electron-poor alkenes. mdpi.comresearchgate.netacs.org

Spectroscopic and Computational Characterization of 3 Bromo 2 Methylbenzonitrile and Analogues

Advanced Spectroscopic Techniques in Structural Elucidation

Advanced spectroscopic methods provide a powerful arsenal for the detailed structural analysis of molecules like 3-Bromo-2-methylbenzonitrile. By probing the interactions of molecules with electromagnetic radiation, these techniques reveal intricate details about molecular vibrations, electronic transitions, nuclear environments, and atomic connectivity. The synergy between experimental data and computational modeling is crucial for an unambiguous characterization.

Fourier Transform Infrared (FTIR) Spectroscopy and Vibrational Assignments

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying functional groups and elucidating molecular structure by measuring the absorption of infrared radiation, which excites molecular vibrations. thermofisher.com For substituted benzonitriles, the FTIR spectrum provides a unique fingerprint based on the vibrational modes of the aromatic ring, the nitrile group, and the substituents.

The vibrational spectrum of benzonitrile (B105546) and its derivatives has been a subject of extensive study. nih.govfrontiersin.org The characteristic C≡N stretching vibration is a particularly strong and sharp absorption, making it an excellent diagnostic peak. In neutral nitrile-substituted molecules, the frequency of this vibration is sensitive to the electronic environment. nih.gov

In analogues like 4-Bromo-3-methylbenzonitrile (B1271910), the C≡N stretch is observed experimentally around 2252 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. The methyl group introduces its own characteristic vibrations, including symmetric and asymmetric C-H stretching and bending modes. For instance, in 2-Bromo-4-methylbenzonitrile, computational studies predict various vibrational modes, which are then correlated with the experimental FTIR spectrum recorded in the 4000–400 cm⁻¹ range. researchgate.net

Theoretical calculations using methods like Density Functional Theory (DFT) are invaluable for assigning the observed experimental bands to specific vibrational modes. researchgate.net By calculating the vibrational frequencies of the optimized molecular geometry, a theoretical spectrum is generated. This computed spectrum, when scaled to correct for systematic errors, typically shows excellent agreement with experimental data, allowing for a confident and detailed assignment of nearly all fundamental vibrations. researchgate.net

Table 1: Selected FTIR Vibrational Assignments for Benzonitrile Analogues

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Comments |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Multiple weak to medium bands. |

| Methyl C-H Stretch | 2980 - 2870 | Asymmetric and symmetric stretching. |

| Nitrile C≡N Stretch | 2260 - 2220 | Strong, sharp, and characteristic peak. nih.gov |

| Aromatic C=C Stretch | 1600 - 1450 | Multiple bands indicating ring vibrations. |

| Methyl C-H Bend | 1465 - 1375 | Asymmetric and symmetric bending (scissoring). |

| In-plane C-H Bend | 1300 - 1000 | Medium to weak absorptions. |

| C-Br Stretch | 700 - 500 | Typically a strong to medium absorption. |

Note: The exact positions of the peaks for this compound would require experimental data for the specific compound but can be reliably predicted based on data from close analogues and computational studies.

Raman Spectroscopy (FT-Raman) and Vibrational Analysis

Raman spectroscopy is a complementary technique to FTIR that also probes the vibrational modes of a molecule. uha.fr It measures the inelastic scattering of monochromatic light, usually from a laser. thermofisher.com While FTIR is based on the absorption of light, Raman spectroscopy relies on changes in the polarizability of a molecule during vibration. This often means that vibrations that are weak in FTIR may be strong in Raman, and vice versa. For example, symmetric vibrations and bonds involving heavier atoms often produce strong Raman signals.

For substituted benzonitriles, the C≡N stretch, which is strong in the IR spectrum, also typically gives a strong Raman signal. nih.gov Studies on analogues such as 2-Bromo-4-methylbenzonitrile have utilized FT-Raman spectroscopy, with spectra recorded over a range of 3500–50 cm⁻¹, to complement FTIR data. researchgate.net Similarly, the vibrational spectra of various monohalogenated benzonitriles, including o-, m-, and p-bromobenzonitriles, have been thoroughly analyzed using both Raman and FTIR spectroscopy. nih.gov

The combination of FTIR and FT-Raman data provides a more complete picture of the vibrational landscape of the molecule. Computational DFT calculations are equally important in Raman analysis, as they can predict not only the frequencies but also the Raman intensities of the vibrational modes, aiding in the definitive assignment of the observed spectral bands. researchgate.netresearchgate.net

Table 2: Comparison of FTIR and Raman Activity for Key Functional Groups

| Functional Group | Vibration | FTIR Activity | Raman Activity |

|---|---|---|---|

| Nitrile (-C≡N) | Stretch | Strong | Strong |

| Aromatic Ring | Ring Breathing (sym.) | Weak/Inactive | Strong |

| Methyl (-CH₃) | Symmetric Stretch | Medium | Strong |

| Carbon-Halogen (C-Br) | Stretch | Strong | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The aromatic region would display a complex multiplet pattern due to the spin-spin coupling between the three adjacent protons on the benzene (B151609) ring. Their chemical shifts would be influenced by the electronic effects of the bromo, methyl, and nitrile substituents. The methyl group protons would appear as a singlet, typically in the range of δ 2.4-2.6 ppm, shifted downfield due to the proximity of the electron-withdrawing groups on the ring.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, eight distinct signals would be expected: six for the aromatic carbons, one for the nitrile carbon, and one for the methyl carbon. The chemical shifts are highly informative:

The nitrile carbon (C≡N) is typically found in the δ 115-120 ppm range.

The aromatic carbons attached to the substituents (C-Br, C-CH₃, C-CN) will have their shifts significantly altered. The carbon bearing the bromine atom (C-Br) will be shifted to a higher field (lower ppm) compared to an unsubstituted carbon due to the heavy atom effect.

The remaining aromatic carbons (C-H) will appear in the typical aromatic region of δ 120-140 ppm.

The methyl carbon (-CH₃) will appear at a high field, typically around δ 20 ppm. rsc.org

Detailed analysis using 2D NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to unambiguously assign each proton and carbon signal to its specific position in the molecule. mdpi.com

Table 3: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Comments |

|---|---|---|---|

| ¹H (Aromatic) | ~7.3 - 7.8 | Multiplets | Three distinct signals for the three aromatic protons. |

| ¹H (Methyl) | ~2.5 | Singlet | Signal for the -CH₃ group. |

| ¹³C (Nitrile) | ~118 | Singlet | Characteristic shift for the -C≡N group. |

| ¹³C (Aromatic C-H) | ~125 - 135 | Singlets | Three distinct signals. |

| ¹³C (Aromatic C-Br) | ~120 - 125 | Singlet | Shift influenced by the bromine atom. |

| ¹³C (Aromatic C-CH₃) | ~138 - 142 | Singlet | Quaternary carbon attached to the methyl group. |

| ¹³C (Aromatic C-CN) | ~110 - 115 | Singlet | Quaternary carbon attached to the nitrile group. |

Note: These are estimated values based on typical ranges for substituted benzonitriles. Actual values require experimental measurement.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₈H₆BrN), the molecular ion peak ([M]⁺) in the mass spectrum would be a distinctive doublet. This is due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. miamioh.edudocbrown.info Therefore, two peaks of almost equal intensity will be observed for the molecular ion at m/z values corresponding to the molecular weights with each isotope. The monoisotopic mass of the compound is approximately 194.97 Da. nih.govuni.lu

The fragmentation pattern provides clues to the molecule's structure. Common fragmentation pathways for this type of molecule could include:

Loss of a bromine atom: [M - Br]⁺, which would result in a significant peak.

Loss of a methyl radical: [M - CH₃]⁺, also showing the characteristic bromine isotope pattern.

Loss of HCN: A common fragmentation for nitriles.

Analysis of halogenated compounds by mass spectrometry often reveals the selective loss of the halogen from the phenyl ring, which can be influenced by the position of other substituents. nih.gov The fragmentation of bromo-derivatives often involves the loss of the bromine atom or HX (where X is the halogen). miamioh.eduresearchgate.net

Table 4: Expected Key Ions in the Mass Spectrum of this compound

| m/z Value | Ion Formula | Comments |

|---|---|---|

| 195 / 197 | [C₈H₆BrN]⁺ | Molecular ion peak (M⁺), showing the 1:1 bromine isotope pattern. |

| 180 / 182 | [C₇H₃BrN]⁺ | Loss of a methyl radical ([M-CH₃]⁺). |

| 116 | [C₈H₆N]⁺ | Loss of a bromine atom ([M-Br]⁺). |

UV-Visible Spectroscopy and Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower energy ground states to higher energy excited states. shu.ac.uk The absorption wavelengths provide information about the electronic structure of a molecule, particularly the nature of its π-electron system. youtube.com

Organic molecules containing multiple bonds or aromatic rings, known as chromophores, absorb light in the UV-Vis range. uzh.ch The electronic transitions typically observed are π → π* and n → π*. youtube.comlibretexts.org For this compound, the key chromophore is the substituted benzene ring conjugated with the nitrile group.

The spectrum is expected to show strong absorptions corresponding to π → π* transitions associated with the aromatic system. These typically occur below 300 nm. The presence of substituents (bromo, methyl, and nitrile) on the benzene ring will cause shifts in the absorption maxima (λ_max) compared to unsubstituted benzene. The nitrile group also possesses non-bonding electrons (n) on the nitrogen atom, making n → π* transitions possible, though these are often much weaker in intensity than π → π* transitions and may be obscured by them. uzh.ch

X-ray Diffraction and Crystal Structure Analysis

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides accurate data on bond lengths, bond angles, and intermolecular interactions.

A crystal structure analysis of this compound would confirm the planarity of the benzene ring and provide precise measurements for:

The C-Br, C-C, C-N, and C-H bond lengths.

The bond angles within the aromatic ring and involving the substituents.

The dihedral angles, describing the orientation of the substituents relative to the ring.

The packing of molecules in the crystal lattice, revealing any intermolecular interactions such as π–π stacking. nih.gov

Table 5: Typical Bond Lengths and Angles from Crystal Structures of Analogues

| Parameter | Typical Value | Source Analogue(s) |

|---|---|---|

| C-Br Bond Length | ~1.88 - 1.91 Å | 2-Bromo-4-methylbenzonitrile, 3-Bromo-2-hydroxybenzonitrile nih.govresearchgate.net |

| C≡N Bond Length | ~1.14 - 1.16 Å | 3-Bromo-2-hydroxybenzonitrile researchgate.net |

| Aromatic C-C Bond Length | ~1.37 - 1.40 Å | General aromatic systems nih.gov |

| C(ring)-C(methyl) Bond Length | ~1.50 Å | 2-Bromo-4-methylbenzonitrile nih.gov |

Computational Chemistry and Theoretical Studies

Computational investigations are instrumental in complementing experimental data by providing a molecular-level understanding of a compound's behavior.

Thermodynamic Property Calculations

Computational methods can also be used to predict the thermodynamic properties of a molecule, such as its heat capacity, entropy, and enthalpy, at different temperatures. These calculations are typically performed based on the vibrational frequencies obtained from the DFT analysis. Such data is vital for understanding the compound's behavior under various thermal conditions.

Table 4: Hypothetical Thermodynamic Properties of this compound at 298.15 K

| Property | Value |

| Zero-point vibrational energy (kcal/mol) | Data not available |

| Thermal energy (kcal/mol) | Data not available |

| Specific heat capacity (cal/mol·K) | Data not available |

| Entropy (cal/mol·K) | Data not available |

Note: This table is a template for thermodynamic data and does not represent actual calculated values for this compound.

Non-Linear Optical (NLO) Properties from Theoretical Calculations

Theoretical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful tool for predicting and understanding the Non-Linear Optical (NLO) properties of molecules. researchgate.netphyschemres.org For this compound and its analogues, quantum chemical calculations are utilized to determine key parameters that govern their NLO response, including the electric dipole moment (μ), the average linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.netijltet.org These calculations are fundamental in identifying compounds that could be effective agents for applications in nonlinear optics. researchgate.netresearchgate.net

The NLO properties of an isolated molecule subjected to an electric field can be described by the expansion of the total dipole moment. ijltet.org The first-order hyperpolarizability (β) is a critical tensor component that quantifies the second-order NLO response. ijltet.org Computational methods, such as the finite-field approach within DFT, are commonly used to compute these properties. researchgate.net For instance, studies on substituted benzonitriles often utilize the B3LYP functional with basis sets like 6-311++G(d,p) to achieve reliable predictions of their molecular geometry and electronic properties, which are crucial for NLO characterization. researchgate.netresearchgate.netorientjchem.org

The calculated values of dipole moment, polarizability, and first-order hyperpolarizability for analogues of this compound provide insight into the structure-property relationships within this class of compounds. The presence and position of substituents on the benzonitrile ring significantly influence the molecule's electron distribution, charge transfer characteristics, and ultimately, its NLO activity. researchgate.net Molecules with significant first-order hyperpolarizability are considered promising candidates for future NLO materials. researchgate.net

Theoretical investigations into various benzonitrile derivatives have demonstrated their potential for NLO applications. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often accompanies NLO calculations. researchgate.netresearchgate.net The energy gap between HOMO and LUMO provides evidence of intramolecular charge transfer, a key factor for enhancing NLO response. researchgate.net

Below is a summary of theoretically calculated NLO properties for analogues of this compound.

| Compound Name | Dipole Moment (μ) [Debye] | Polarizability (α) [esu] | First-Order Hyperpolarizability (β) [esu] | Computational Method |

| 3-Fluoro-4-methylbenzonitrile | Data not available | Data not available | Calculated | DFT/B3LYP/6-311++G(d,p) |

| 3-Bromo-2-methoxybenzonitrile | Calculated | Calculated | Calculated | DFT/B3LYP/6-311++G(d,p) |

Specific numerical values for polarizability and hyperpolarizability were calculated in the cited studies but are not explicitly stated in the provided text abstracts. The studies confirm that these compounds are considered efficient for NLO applications based on the results of these calculations. researchgate.netresearchgate.netorientjchem.org

This compound as a Versatile Building Block in Organic Synthesis

This compound is a valuable and versatile building block in the field of organic synthesis. Its structure, featuring a bromine atom, a nitrile group, and a methyl group on a benzene ring, offers multiple reactive sites for constructing more complex molecular architectures. The presence of the bromine atom, in particular, makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Key palladium-catalyzed reactions that utilize aryl bromides like this compound include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are known for their high efficiency, functional group tolerance, and mild reaction conditions, making them indispensable in modern synthetic chemistry.

Table 1: Key Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Bond Formed |

| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acids or esters | C(sp²)–C(sp²) or C(sp²)–C(sp³) |

| Sonogashira Coupling | Terminal alkynes | C(sp²)–C(sp) |

| Buchwald-Hartwig Amination | Primary or secondary amines | C(sp²)–N |

The nitrile group in this compound can also be transformed into other functional groups, such as amines or carboxylic acids, further expanding its synthetic utility. The methyl group can influence the reactivity and regioselectivity of reactions on the aromatic ring.

Synthesis of Complex Organic Molecules

The reactivity of this compound in cross-coupling reactions allows for its incorporation into a wide array of complex organic molecules. By carefully selecting the coupling partners and reaction conditions, chemists can strategically build intricate molecular frameworks.

While direct synthesis of commercial dyes from this compound is not extensively documented in readily available literature, its structural motifs are found in precursors to certain classes of colorants. For instance, substituted benzonitriles are key intermediates in the synthesis of phthalocyanine (B1677752) dyes. researchgate.net Phthalocyanines are large, aromatic macrocycles that exhibit intense colors and are used in a variety of applications, from pigments in plastics and coatings to the active components in optical data storage. The synthesis of substituted phthalonitriles often serves as the entry point to these complex structures. umich.edu

The general approach involves the cyclotetramerization of phthalonitrile (B49051) derivatives. Although specific examples starting from this compound are not prevalent, related bromo-substituted phthalonitriles are utilized to introduce specific functionalities or to tune the electronic and, consequently, the coloristic properties of the final phthalocyanine dye. google.com The bromo-substituent can be either retained in the final structure or used as a handle for further functionalization.

The synthesis of fluorescent markers often involves the construction of extended π-conjugated systems, which are responsible for their photophysical properties. Aryl bromides like this compound are excellent starting materials for building such systems through reactions like the Suzuki and Sonogashira couplings. These reactions allow for the facile introduction of other aromatic or unsaturated groups, thereby extending the conjugation and tuning the fluorescence emission wavelength.

For example, the Buchwald-Hartwig amination of aryl halides with heterocyclic amines has been employed in the synthesis of highly fluorescent benzodifuran-based star-shaped organic semiconductors. nih.gov This highlights the potential of using this compound in similar synthetic strategies to create novel fluorescent compounds. The combination of the nitrile group, which can act as an electron-withdrawing group, and the ability to form larger conjugated systems through the bromo position, provides a pathway to design molecules with specific fluorescence characteristics.

Role in Material Science

The versatility of this compound extends into the realm of materials science, where it can serve as a precursor for functional organic materials.

In polymer chemistry, monomers containing specific functional groups are required to impart desired properties to the final material. While direct polymerization of this compound is not a common application, its derivatives can be designed as monomers for specialty polymers. For instance, the bromo- and nitrile-functionalities could be incorporated into monomers that are then polymerized, or the bromo-group can be used to graft side chains onto a polymer backbone. The nitrile group is known to enhance thermal stability and solvent resistance in polymers.

Organic semiconductors are the active components in a variety of electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The performance of these devices is highly dependent on the molecular structure of the organic semiconductor. The synthesis of these materials often relies on palladium-catalyzed cross-coupling reactions to build well-defined conjugated molecules and polymers.

Aryl halides are fundamental building blocks in the synthesis of organic semiconductors. nih.gov For example, Stille coupling reactions are used for the polymerization of monomers to create conjugated polymers for semiconductor applications. nih.gov The isoelectronic replacement of carbon-carbon bonds with boron-nitrogen bonds in organic semiconductors allows for the fine-tuning of their electronic properties. unist.ac.kr Given the prevalence of bromo-substituted aromatics in the synthesis of these materials, this compound represents a potential building block for creating novel organic semiconductors with tailored electronic properties.

Applications in Organic Synthesis and Materials Science

Fabrication of Amorphous Dye Films

The fabrication of high-quality amorphous dye films is a significant area of research in materials science, particularly for applications in organic electronics. A key challenge is to prevent the crystallization of dye molecules in the solid state, which can be detrimental to the performance of devices. One effective strategy involves the strategic design of molecules that resist crystallization and readily form a glassy state.

Recent research has demonstrated a method for creating amorphous dye films at room temperature using strategically designed Boron-dipyrromethene (BODIPY) derivatives. acs.org This approach relies on synthesizing BODIPY molecules with short alkyl chains and then blending two or more of these derivatives. The increased entropy of the mixed liquid state lowers both the thermodynamic driving force for crystallization and the kinetic fragility of the system, enabling the formation of homogeneous, amorphous thin films without the need for additives. acs.org

In this context, a brominated methylbenzonitrile derivative serves as a key building block in the synthesis of the necessary dye precursors. Specifically, 4-bromo-3-methylbenzonitrile (B1271910) is utilized in a Suzuki-Miyaura coupling reaction with the boronic acids of alkylated pyrroles. acs.org This coupling step is crucial for constructing the core structure of the BODIPY dyes that are ultimately used to fabricate the amorphous films.

The resulting BODIPY derivatives can be processed into thin films (e.g., ~10 nm thickness) by methods such as spin-coating from a dilute solution (e.g., 0.5 g L⁻¹ in dichloromethane). acs.org Spectroscopic evaluation of these thin films reveals that they exhibit monomeric absorption and emission, indicating that the dye molecules are successfully trapped in a glassy, non-aggregated state. acs.org

The photophysical properties of these amorphous films show slight shifts in comparison to the dyes in a toluene (B28343) solution, which is expected when transitioning from a solution to a solid-state environment.

Table 1: Spectroscopic Properties of Amorphous Dye Films acs.org

| Property | Shift in Thin Film vs. Toluene Solution |

| Absorption Maxima | 7–8 nm |

| Emission Maxima | 10–14 nm |

This methodology, which relies on the specific molecular design enabled by precursors like brominated methylbenzonitriles, provides a robust pathway to creating high-quality amorphous dye materials suitable for various applications. acs.org

Applications in Medicinal Chemistry and Pharmaceutical Research

Synthesis of Pharmaceutical Intermediates and Agrochemicals

3-Bromo-2-methylbenzonitrile serves as a crucial starting material for creating more complex pharmaceutical and agrochemical intermediates. Aromatic nitriles, such as bromobenzonitriles, are recognized as important precursors for a range of fine chemical products, including medicines and pesticides. google.com The reactivity of the cyano and bromo groups allows for transformations into a series of valuable compounds. google.com

For instance, the core structure related to this compound is found in key agrochemical intermediates. While direct synthesis pathways from this specific nitrile are proprietary, related structures like 2-amino-3-methylbenzoic acid are vital for producing modern insecticides. Similarly, derivatives are used to synthesize herbicides that target specific weeds without harming crops. The utility of the "bromo-benzonitrile" motif lies in its capacity to be converted into amides, carboxylic acids, or amines, which are common functional groups in active agrochemical ingredients.

Derivatization Strategies for Biologically Active Molecules

A primary derivatization strategy for this compound involves leveraging the bromine atom for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent example, enabling the formation of a new carbon-carbon bond between the aromatic ring and various organic partners. nih.gov

In a key synthetic application, this compound is first converted into an organoboron intermediate, specifically 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. This is achieved by reacting it with bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst. This boronic ester derivative is a stable and versatile intermediate that can then undergo a subsequent Suzuki coupling reaction with a different halogenated compound, effectively building a more complex molecular architecture. This two-step process is fundamental in creating biaryl structures, which are common motifs in many biologically active molecules. nih.gov

Design and Synthesis of Receptor Antagonists and Inhibitors

The this compound scaffold is instrumental in the design and synthesis of targeted therapies, including receptor antagonists and enzyme inhibitors. Its structure allows for precise modification to achieve high affinity and selectivity for specific biological targets.

Researchers have successfully designed and synthesized a series of novel dual A2A/A2B adenosine (B11128) receptor (AR) antagonists using a triazole-pyrimidine-methylbenzonitrile core. nih.gov Adenosine receptors, particularly the A2A and A2B subtypes, are critical targets in immunotherapy as their over-activation in the tumor microenvironment can lead to immune suppression.

The synthesis of these antagonists begins with a derivative of this compound. The core structure is elaborated through a sequence of reactions, including a Suzuki coupling to link the methylbenzonitrile moiety to a pyrimidine (B1678525) ring, followed by a Sonogashira cross-coupling and subsequent reactions to build the triazole portion of the final molecule. nih.gov

Many of the synthesized compounds demonstrated excellent inhibitory activities in in-vitro cyclic AMP (cAMP) functional assays. Notably, compound 7i from this series showed inhibitory activity on the A2A receptor comparable to the known antagonist AB928 and exhibited superior inhibitory activity on the A2B receptor. nih.gov Molecular docking studies suggest that the methylbenzonitrile structure is beneficial for potent inhibitory activity, with the cyano group forming a polar interaction with the Asn282 residue in the A2B receptor's binding site. nih.gov

| Compound | A2A AR IC50 (nM) | A2B AR IC50 (nM) |

|---|---|---|

| 7i | 2.51 | 14.12 |

| AB928 (Reference) | 2.50 | 31.62 |

Bruton's tyrosine kinase (BTK) is an essential enzyme in B-cell signaling pathways, making it a key therapeutic target for various B-cell malignancies and autoimmune diseases. mdpi.com The development of small-molecule BTK inhibitors has become a significant area of pharmaceutical research, leading to the approval of multiple drugs that effectively block BTK activity. mdpi.com While numerous synthetic routes for BTK inhibitors exist, a direct synthesis pathway originating from this compound is not prominently featured in publicly available scientific literature.

The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a major immune checkpoint pathway that tumors exploit to evade the immune system. Small-molecule inhibitors that disrupt this interaction are a promising area of cancer immunotherapy research.

While direct synthesis from this compound is not explicitly detailed, closely related precursors like 3-bromo-2-methylbenzoic acid and (3-bromo-2-methylphenyl)methanol (B1336436) have been utilized to create potent PD-L1 antagonists. nih.govacs.org For example, a Suzuki coupling reaction between (3-bromo-2-methylphenyl)methanol and a boronic acid was a key step in the synthesis of a novel inhibitor scaffold. acs.org In another route, 3-bromo-2-methylbenzoic acid was amidated with another molecule to produce a benzamide (B126) derivative that served as the core for a series of PD-1/PD-L1 inhibitors. nih.gov The frequent use of the "3-bromo-2-methylphenyl" moiety highlights its value as a foundational structure for building the biaryl or triaryl systems common in many small-molecule PD-L1 inhibitors.

Sphingosine-1-phosphate-1 (S1P1) receptor agonists are a class of drugs used in the treatment of autoimmune diseases such as multiple sclerosis. westminster.ac.uk These agents function by modulating lymphocyte trafficking. westminster.ac.uk A review of current chemical synthesis literature does not indicate a direct role for this compound as a key starting material or intermediate in the synthesis of known S1P1 receptor agonists.

Structure-Activity Relationship (SAR) Studies in Drug Discovery

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the pharmacological activity of a lead compound by modifying its chemical structure. For a molecule like this compound, SAR studies would systematically explore how alterations to the bromine, methyl, and nitrile functional groups on the benzene (B151609) ring influence its biological activity. While specific and extensive SAR data for this compound itself is not widely published in publicly available literature, we can conceptually outline the key areas of investigation based on established medicinal chemistry principles.

The Influence of the Bromine Atom: The bromine atom is a halogen that significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. Its size and polarizability can also lead to favorable van der Waals or halogen bonding interactions within a target's binding site. SAR studies would typically involve replacing the bromine with other halogens (e.g., chlorine or fluorine) to probe the effect of size and electronegativity on activity. Additionally, moving the bromine to other positions on the benzene ring would help to map the steric and electronic requirements of the binding pocket.

A hypothetical SAR study for a series of this compound analogs might explore the following modifications and their impact on a specific biological activity (e.g., enzyme inhibition).

| Compound | R1 (Position 3) | R2 (Position 2) | R3 (Position 1) | Hypothetical Biological Activity (IC50, µM) | Rationale for Change |

|---|---|---|---|---|---|

| Lead Compound | Br | CH3 | CN | 1.0 | Baseline activity |

| Analog 1 | Cl | CH3 | CN | 1.5 | Investigate effect of smaller halogen |

| Analog 2 | F | CH3 | CN | 2.0 | Investigate effect of highly electronegative halogen |

| Analog 3 | I | CH3 | CN | 0.8 | Investigate effect of larger, more polarizable halogen |

| Analog 4 | Br | H | CN | 5.0 | Assess importance of the methyl group for activity |

| Analog 5 | Br | C2H5 | CN | 3.2 | Probe steric tolerance at the ortho position |

| Analog 6 | Br | OCH3 | CN | 2.5 | Introduce a polar group at the ortho position |

| Analog 7 | Br | CH3 | COOH | >10 | Evaluate the necessity of the nitrile for binding |

| Analog 8 | Br | CH3 | CH2NH2 | 8.0 | Explore alternative interactions via a basic group |

This table is for illustrative purposes only and does not represent actual experimental data.

Prodrug and Drug Delivery System Research (Conceptual)

The physicochemical properties of this compound, particularly its likely low aqueous solubility due to the presence of the aromatic ring, bromine, and methyl group, make it a candidate for prodrug and advanced drug delivery strategies to improve its pharmaceutical properties.

Prodrug Strategies:

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. The nitrile group of this compound is a key handle for prodrug design.

One conceptual approach would be the enzymatic conversion of the nitrile to a more soluble group. For instance, certain nitrile-metabolizing enzymes could potentially hydrolyze the nitrile to a primary amide or a carboxylic acid in vivo. This transformation would significantly increase the polarity and aqueous solubility of the compound, potentially improving its absorption and distribution characteristics.

Another prodrug strategy could involve the bioreduction of the nitrile group to a primary amine. This would introduce a basic center into the molecule, which could be advantageous for forming soluble salts and for interacting with different biological targets.

Drug Delivery Systems:

For hydrophobic molecules like this compound, various drug delivery systems could be conceptually employed to enhance solubility, improve bioavailability, and achieve targeted delivery.

Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or liposomes could be used to encapsulate the compound. These lipid-based carriers can improve the oral absorption of poorly water-soluble drugs by presenting the drug in a solubilized form to the gastrointestinal tract.

Nanoparticle Systems: Polymeric nanoparticles or solid lipid nanoparticles could be formulated to carry this compound. These systems can protect the drug from degradation, control its release profile, and in some cases, be surface-modified with ligands for targeted delivery to specific tissues or cells.

Polymer Conjugation: The molecule could potentially be conjugated to a biocompatible polymer like polyethylene (B3416737) glycol (PEG). PEGylation can increase the hydrodynamic size of the molecule, prolonging its circulation time in the bloodstream and reducing renal clearance.

The choice of a specific prodrug or drug delivery strategy would depend on the intended therapeutic application, the desired pharmacokinetic profile, and the specific physicochemical challenges associated with the parent molecule.

Future Research Directions and Perspectives

Novel Synthetic Methodologies for 3-Bromo-2-methylbenzonitrile

Future research is expected to focus on developing more efficient, selective, and scalable methods for the synthesis of this compound, moving beyond traditional multi-step processes.

One promising avenue is the advancement of palladium-catalyzed cyanation reactions. rsc.orgresearchgate.net These methods allow for the direct introduction of a nitrile group onto an aromatic ring from aryl halides. rsc.org Developing a robust palladium-catalyzed process for this compound could offer milder reaction conditions and greater functional group tolerance compared to classic methods like the Sandmeyer reaction. mit.edu The use of less toxic cyanide sources, such as K₄[Fe(CN)₆], in these catalytic systems is a key area of development. nih.gov

Modernization of the Sandmeyer reaction itself presents another research frontier. nih.govnih.gov While a foundational method for converting aryl amines to aryl halides and nitriles, it traditionally involves stoichiometric copper salts and can generate significant waste. wikipedia.org Future methodologies may focus on developing catalytic versions of the Sandmeyer cyanation or employing electrochemical strategies to drive the transformation, thereby reducing the environmental impact. researchgate.net

Exploration of Undiscovered Reactivity Pathways